molecular formula C11H16N2O2 B7927332 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone

Cat. No.: B7927332
M. Wt: 208.26 g/mol
InChI Key: ABFLCOITXWGABN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-aminoethyl(cyclopropyl)amino]-1-(furan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-5-6-13(9-3-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9H,3-6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFLCOITXWGABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with 2-furyl ethanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

The biological activity of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key areas of research include:

Antimicrobial Properties

Research indicates that compounds with similar furan structures exhibit antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Cytotoxic Effects

Compounds structurally related to this compound have demonstrated significant cytotoxic effects against human cancer cell lines. For instance, studies on related furan derivatives have shown antiproliferative activity, suggesting potential applications in cancer therapeutics.

Pharmacological Applications

The unique structure of this compound allows for potential applications in several pharmacological domains:

  • Cancer Treatment: Due to its cytotoxic properties, this compound may be explored as a chemotherapeutic agent.
  • Antimicrobial Agents: Its potential antimicrobial activity could lead to its development as a new class of antibiotics.
  • Neurological Applications: The amino groups may facilitate interactions with neurotransmitter receptors, suggesting possible uses in neuropharmacology.

Mechanism of Action

The mechanism by which 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl and cyclopropyl groups can interact with active sites, while the furan ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanone Derivatives

(a) 2-(Cyclopropylamino)-1-(furan-2-yl)ethanone
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Applications : Used in coordination chemistry (e.g., copper complexes) for ligand studies .
(b) 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone
  • Molecular Formula : C₁₁H₁₁FN₂O
  • Molecular Weight : 206.22 g/mol
(c) 1-(Furan-2-yl)-2-((2-hydroxyethyl)(isopropyl)amino)ethanone
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Differences : Hydroxyethyl and isopropyl substituents introduce polarity and steric hindrance, impacting solubility and receptor interactions .

Aminoethyl-Modified Analogs

(a) 2-[(2-Amino-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.28 g/mol
(b) 1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone
  • Molecular Formula : C₁₂H₂₃N₃O
  • Molecular Weight : 225.33 g/mol

Key Observations :

  • Fluorophenyl and pyrrole substitutions modulate lipophilicity, influencing membrane permeability .

Biological Activity

The compound 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone is an organic molecule with potential biological activity, particularly in pharmacological applications. This article examines its synthesis, biological mechanisms, and activity against various pathogens, supported by relevant research findings.

Chemical Structure:

  • IUPAC Name: 2-[2-aminoethyl(cyclopropyl)amino]-1-(furan-2-yl)ethanone
  • Molecular Formula: C11H16N2O2
  • CAS Number: 1353981-35-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Furan Ring: Cyclization of suitable dicarbonyl precursors under acidic conditions.
  • Introduction of the Ethanone Group: Reaction with acylating agents like acetyl chloride in the presence of Lewis acids.
  • Substitution with Cyclopropyl Group: Nucleophilic substitution involving cyclopropylamine.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The furan moiety may enhance its reactivity and binding affinity due to its electron-rich nature.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit noteworthy antimicrobial properties. For instance:

CompoundMIC (µg/mL)Target Organism
2a20Staphylococcus aureus
2b40Escherichia coli
2c30Bacillus subtilis

These findings suggest that derivatives of this compound may also possess significant antibacterial and antifungal activities, potentially making them candidates for further investigation in therapeutic applications .

Case Studies

  • Antibacterial Properties: A study evaluated the efficacy of various furan derivatives against resistant strains of bacteria. The results indicated that certain structural modifications enhanced antibacterial activity, with MIC values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity: Another study investigated the antifungal properties against Candida albicans, showing promising results with MIC values indicating effective inhibition at low concentrations .

Research Findings

Research has highlighted several important observations regarding the biological activity of related compounds:

  • Structure-Activity Relationship (SAR): Modifications to the furan ring or substituents on the amino groups significantly influence biological activity. For example, compounds with halogen substitutions exhibited enhanced potency against specific bacterial strains .
  • Potential Therapeutic Applications: Given its structural features, this compound may serve as a lead compound in developing new antimicrobial agents or as a scaffold for drug design targeting specific diseases.

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